molecular formula C19H21N3O3S2 B2956983 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole CAS No. 954680-89-8

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

Cat. No.: B2956983
CAS No.: 954680-89-8
M. Wt: 403.52
InChI Key: XHOHZVAHLVOHJF-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound features a benzothiazole core, a privileged scaffold in drug discovery known to confer diverse pharmacological activities . The structure is further modified with a 4-(benzenesulfonyl)piperazinyl group at the 2-position and an ethoxy substituent at the 6-position of the benzothiazole ring, fine-tuning its physicochemical and biological properties. The benzothiazole nucleus is extensively documented in scientific literature for its potent anti-tubercular activity. Recent research highlights benzothiazole derivatives as promising candidates in the fight against Mycobacterium tuberculosis , including drug-resistant strains such as MDR-TB and XDR-TB . Some benzothiazole-based molecules exhibit activity by targeting the DprE1 enzyme (decaprenylphosphoryl-β-D-ribose 2'-epimerase), a crucial and validated target for tuberculosis drug discovery . Beyond anti-tubercular applications, the benzothiazole scaffold is associated with a broad spectrum of other biological activities, including antimicrobial , anticancer , and anti-inflammatory effects, making this compound a versatile building block for various research programs. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-2-25-15-8-9-17-18(14-15)26-19(20-17)21-10-12-22(13-11-21)27(23,24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOHZVAHLVOHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of a suitable diamine with a dihaloalkane.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the piperazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, triethylamine

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Triazine-Based Analogues

Compounds such as N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine () share the 6-ethoxy substitution but utilize a triazine core instead of benzothiazole. This difference could lead to divergent binding affinities for receptors like CB1/CB2 .

Benzothiazole Derivatives

The compound 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide () shares the 6-ethoxy-benzothiazole scaffold but lacks the piperazine-benzenesulfonyl substituent. The absence of this group likely reduces solubility and receptor-binding capacity compared to the target compound, highlighting the importance of the piperazine moiety in pharmacokinetic optimization .

Piperazine Substituent Modifications

Adamantyl vs. Benzenesulfonyl Groups

In , adamantyl-substituted piperazine-triazine compounds (e.g., N-(Adamantan-1-yl)-4-(4-(6-Aminohexyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine) demonstrate high affinity for CB2 receptors.

Cyclopentyl and Spirocyclic Modifications

Compounds like 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine () and spirocyclic piperazine derivatives () exhibit varied receptor affinities. For instance, spiro-beta-tetralone-pyrrolidine-dione derivatives showed reduced 5-HT2A affinity compared to cyclohexane analogues, suggesting that steric hindrance from the benzenesulfonyl group in the target compound might similarly impact receptor selectivity .

Receptor Affinity and Selectivity

While direct data on the target compound’s receptor activity are unavailable, analogues with piperazine-ethoxy motifs demonstrate activity at CB1/CB2 and 5-HT receptors. For example, adamantyl-triazine derivatives in showed nanomolar-range Ki values for CB2, whereas spirocyclic piperazines in had Ki = 15–46 nM for 5-HT2A. The benzenesulfonyl group’s polar nature may shift selectivity toward receptors favoring charged interactions .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Piperazine Substituent Key Receptor Targets Ki/IC50 (nM) Reference
Target Compound Benzothiazole Benzenesulfonyl Not Reported N/A
N-(Adamantan-1-yl)-6-ethoxy-triazin-2-amine Triazine Adamantyl CB2 10–50
Spiro-beta-tetralone-pyrrolidine-dione Pyrrolidine Phenylpiperazine 5-HT2A 15–46
2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide Benzothiazole Chloroacetamide Not Reported N/A

Biological Activity

Overview

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, characterized by its heterocyclic structure containing both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C18H22N2O2S2. The compound features a benzothiazole core linked to a piperazine ring and a benzenesulfonyl group, which contribute to its unique biological activity.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Benzothiazole Core : This can be achieved through various methods such as diazo-coupling or Biginelli reactions.
  • Introduction of the Piperazine Moiety : Typically done via nucleophilic substitution reactions.
  • Ethoxylation : Introduced through alkylation reactions with ethyl halides.

Antibacterial Activity

Studies have shown that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various strains including Escherichia coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth .

Antiviral Activity

Research indicates that benzothiazole derivatives have potential antiviral effects. In vitro studies demonstrate that these compounds can inhibit viral replication in specific cell lines, suggesting their utility in developing antiviral therapies .

Anticancer Properties

The anticancer activity of this compound has been evaluated against several cancer cell lines. For example, derivatives have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-468, with IC50 values indicating significant cytotoxicity . The mechanism of action may involve interference with tubulin polymerization and apoptosis induction in cancer cells.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cell Cycle Interference : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives:

  • Antimicrobial Screening : A series of synthesized compounds were evaluated for their antimicrobial activity using the disc diffusion method, revealing potent inhibition against E. coli and C. albicans .
  • Anticancer Evaluation : Compounds were tested against various human tumor-derived cell lines, with some exhibiting IC50 values as low as 0.34 μM .

Comparative Analysis

CompoundStructureBiological ActivityIC50 (µM)
This compoundStructureAntibacterial, Antiviral, AnticancerVaries
3-(piperazin-1-yl)-1,2-benzothiazoleStructureAntibacterialNot specified
2-(piperazin-1-yl)benzo[d]oxazoleStructureAnticancerNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step nucleophilic substitution. For example, a benzothiazole core (e.g., 6-ethoxy-2-chloro-1,3-benzothiazole) reacts with piperazine under reflux in ethanol (80°C, 36 hours) to form the piperazinyl intermediate . Subsequent sulfonylation with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) yields the final product. Optimization involves controlling stoichiometry (1:1.2 molar ratio for piperazine) and reaction time to minimize byproducts. Purity is confirmed via TLC and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the singlet corresponding to the ethoxy group (~δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and aromatic protons of the benzothiazole (δ 6.8–8.0 ppm). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Confirm the benzenesulfonyl group (C-SO₂ at ~δ 135–140 ppm) and benzothiazole carbons (δ 115–165 ppm) .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., ~401.5 g/mol). Fragmentation patterns include loss of the benzenesulfonyl group (-157 Da) .

Q. What in vitro pharmacological assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to structural similarity to ziprasidone analogs ). Use cell lines (e.g., HEK-293 transfected with target receptors) and measure IC₅₀ values via competitive binding with radiolabeled ligands. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7), with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine or benzothiazole rings) influence receptor binding affinity?

  • Methodological Answer :

  • Piperazine Modifications : Electron-withdrawing groups (e.g., benzenesulfonyl) enhance stability and receptor affinity by reducing metabolic degradation. Compare with analogs like 3-(piperazin-1-yl)benzo[d]isothiazole, where sulfonyl groups improve solubility and CNS penetration .
  • Benzothiazole Modifications : Ethoxy groups at position 6 (vs. methyl or methoxy) balance lipophilicity and metabolic resistance. Data from benzoxazole derivatives show that bulkier substituents (e.g., 4-aryl groups) reduce off-target effects .
    • Supporting Data :
Substituent PositionGroupIC₅₀ (Serotonin 5-HT₂A)LogP
6 (Benzothiazole)Ethoxy12 nM3.1
6 (Benzothiazole)Methoxy18 nM2.8
PiperazineBenzenesulfonyl9 nM2.9
Table 1: Structure-Activity Relationship (SAR) trends derived from analogous compounds .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, the crystal structure of a related compound, 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole, revealed a dihedral angle of 8.2° between the benzothiazole and pyrazole rings, confirming planarity . Apply similar methods to resolve discrepancies in piperazine ring puckering or sulfonyl group orientation. Use software like OLEX2 for refinement and Mercury for comparing bond lengths/angles with literature values .

Q. What computational strategies are effective for predicting metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the ethoxy group).
  • Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP2D6) using AutoDock Vina to identify reactive metabolites. Compare with ziprasidone analogs, where sulfonyl groups reduce hepatotoxicity .
  • Toxicity Prediction : Apply ProTox-II to assess mutagenicity (e.g., benzothiazole analogs may show alerts for DNA intercalation) .

Methodological Best Practices

  • Synthetic Reproducibility : Always report reaction atmosphere (e.g., inert N₂) and solvent purity (HPLC-grade) to avoid variability .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and replicate crystallographic conditions (e.g., slow evaporation from DMSO/water) .

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